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Compound of Interest

2,2-Difluoro-1,3-
Compound Name:
dimethylimidazolidine

Cat. No.: B149852

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern
medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability,
lipophilicity, and biological activity. Deoxofluorination, the conversion of alcohols and carbonyls
to their corresponding fluoro- and difluoro-derivatives, is a fundamental transformation in this
endeavor. This guide provides an objective, data-driven comparison of three key nucleophilic
deoxofluorinating agents: 2,2-Difluoro-1,3-dimethylimidazolidine (DFI), Diethylaminosulfur
trifluoride (DAST), and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Executive Summary

Each of these reagents presents a unique profile of reactivity, stability, and handling
requirements. DAST, a long-standing workhorse in the field, is known for its high reactivity but
is also notoriously thermally unstable, posing significant safety risks. Deoxo-Fluor was
developed as a more thermally stable alternative to DAST, offering a better safety profile with
comparable or, in some cases, superior performance. DFI is a newer agent, also reported to
have enhanced thermal stability compared to DAST, and is effective for the conversion of
alcohols and carbonyls under mild conditions.[1][2][3] This guide will delve into the available
experimental data to provide a clear comparison of their performance, safety, and operational
considerations.
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Performance Comparison

The choice of a deoxofluorinating agent is critical and depends on the substrate, desired

reaction conditions, and safety tolerance. The following tables summarize the key properties

and performance data for DFI, DAST, and Deoxo-Fluor based on available literature.

husical and Chemical :

2,2-Difluoro-1,3-

Diethylaminosulfur

Bis(2-
methoxyethyl)amin

Property dimethylimidazolidi . . . .
trifluoride (DAST) osulfur trifluoride
ne (DFI)
(Deoxo-Fluor)
CAS Number 220405-40-3[4] 38078-09-0 202289-38-1[5]
Molecular Formula CsH1oF2N2[4] CaHi0F3NS CeH14F3NO2S[5]
Molecular Weight 136.14 g/mol [4] 161.19 g/mol 221.24 g/mol [5]
o o Yellow to colorless
Appearance Clear liquid Pale yellow liquid o
liquid[5]
~140 °C
Boiling Point 40 °C (Flash Point)[6] 30-32 °C @ 3 mmHg (Decomposition onset)
[7]
Storage Refrigerator[6] 2-8°C 2-8°C
Safety and Stability
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Parameter

2,2-Difluoro-1,3-
dimethylimidazolidi
ne (DFI)

Diethylaminosulfur
trifluoride (DAST)

Bis(2-
methoxyethyl)amin
osulfur trifluoride
(Deoxo-Fluor)

Thermal Stability

Reported to be more
stable than DAST.[8]

Thermally unstable,
can decompose
explosively >90 °C.[9]

More thermally stable
than DAST.[2][3]

Decomposition Onset

No specific data found

~90 °C

~140 °C[7]

Handling

Considerations

Flammable liquid,
causes severe skin
burns and eye
damage.[10]

Reacts violently with
water, corrosive,

potentially explosive.

[9]

Reacts violently with
water to form HF,
handle in a dry
atmosphere.[5][11]

Experimental Data: Deoxofluorination Yields

Direct comparative studies of all three reagents under identical conditions are limited in the

literature. The following table compiles available yield data for the deoxofluorination of

representative substrates. It is important to note that reaction conditions may vary between

different sources, affecting direct comparability.

Substrate Product Reagent Yield (%) Reference
4-Nitrobenzyl 4-Nitrobenzyl
_ DAST 72 [9]
alcohol fluoride
o-Hydroxy-B- o-Fluoro-f-
Y y-P P DAST High yields [12]
ketoester ketoester
61-95 (electron-
) ) withdrawing
_ Diaryldifluoromet
Diaryl Ketones Deoxo-Fluor groups), 13 [7]
hanes
(electron-

donating groups)

Experimental Protocols
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Detailed and standardized experimental protocols are crucial for reproducible and safe

execution of deoxofluorination reactions.

Deoxofluorination of an Alcohol using DAST

Materials:

Alcohol (1.0 eq)

Diethylaminosulfur trifluoride (DAST) (1.1 - 1.2 eq)
Anhydrous Dichloromethane (CHzClz2)

Saturated aqueous Sodium Bicarbonate (NaHCOs) solution
Anhydrous Sodium Sulfate (Na2S0a4)

Ice water

Procedure:

In a fume hood, dissolve the alcohol (1.0 mmol) in anhydrous dichloromethane (2.8 mL).
At room temperature, add DAST (1.1 mmol) dropwise to the solution.

Stir the reaction mixture at room temperature for 1 hour, monitoring the progress by Thin
Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by adding ice water (3 mL) and
dichloromethane (10 mL).

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
Remove the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography.[9]
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Safety Note: DAST is corrosive, moisture-sensitive, and potentially explosive upon heating. All

operations should be conducted in a well-ventilated fume hood with appropriate personal

protective equipment.

Deoxofluorination of a Carbonyl Compound using
Deoxo-Fluor

Materials:

Carbonyl compound (1.0 eq)

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) (3.0 eq)

Anhydrous Dichloromethane (CH2Clz2)

Saturated aqueous Sodium Bicarbonate (NaHCOs) solution

Water

Brine solution

Anhydrous Sodium Sulfate (Na2S0a4)

Procedure:

Dissolve the carbonyl compound (1 eq) in anhydrous dichloromethane (20 volumes).

Cool the solution to 0 °C under a nitrogen atmosphere.

Add Deoxo-Fluor (3 eq) dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction progress by TLC.

Quench the reaction with a saturated solution of NaHCOs.

Extract the mixture with dichloromethane twice.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (5
volumes).

» Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
» Purify the crude product by column chromatography.[3]

Safety Note: Deoxo-Fluor reacts violently with water, releasing highly corrosive HF gas. All
operations must be handled in a dry atmosphere with appropriate personal protective
equipment.[3][5]

Deoxofluorination using DFI

A detailed, standardized experimental protocol for deoxofluorination using DFI was not
available in the searched literature. However, it is reported to be a useful deoxo-fluorinating
agent for the conversion of alcohols to monofluorides and aldehydes/ketones to gem-
difluorides under mild conditions.[1][13]

Reaction Mechanisms

The deoxofluorination of alcohols and carbonyls by these reagents generally proceeds through
a nucleophilic substitution pathway.

Deoxofluorination of Alcohols

The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of the
fluorinating agent. This is followed by the expulsion of a leaving group and subsequent
nucleophilic attack by a fluoride ion on the carbon atom, leading to the fluorinated product. For
chiral alcohols, the reaction with DAST and Deoxo-Fluor often proceeds with an inversion of
stereochemistry, suggesting an Sn2-type mechanism.[9]
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Step 1: Activation of Alcohol

DFI/ DAST / Deoxo-Fluor

Nucleophilic attack on Sulfur >

Alcohol (R-OH) Alkoxyaminosulfur difluoride intermediate

Sn1 or Sn2 attack by F~

F- @ Alkyl Fluoride (R-F)

Click to download full resolution via product page

Caption: General mechanism for the deoxofluorination of alcohols.

Deoxofluorination of Carbonyls

For carbonyl compounds, the reaction is believed to proceed via initial activation of the
carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride. A
subsequent elimination and another fluoride attack lead to the gem-difluorinated product.

Aldehyde/Ketone (R2C=0) Activation by Reagent Activated Carbonyl Intermediate Fluoride attack Fluorinated Intermediate Further reaction with Reagent | gem-Difluoride (R2CFz2)

Click to download full resolution via product page

Caption: Simplified pathway for the deoxofluorination of carbonyls.

Synthesis of Reagents
DAST Synthesis

DAST is typically synthesized by the reaction of sulfur tetrafluoride (SF4) with
diethylaminotrimethylsilane.
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Deoxo-Fluor Synthesis

Deoxo-Fluor is prepared by reacting the N-trimethylsilyl derivative of bis(2-methoxyethyl)amine
with sulfur tetrafluoride (SFa4).[2]

DFI Synthesis

A detailed, readily available experimental protocol for the synthesis of DFI was not found in the
reviewed literature.

Conclusion and Recommendations

The selection of a deoxofluorinating agent requires a careful balance of reactivity, safety, and
substrate compatibility.

o DAST remains a highly effective and versatile reagent for a broad range of substrates.
However, its significant thermal instability and reactivity with water necessitate stringent
safety precautions and limit its scalability.

o Deoxo-Fluor presents a safer alternative to DAST due to its enhanced thermal stability. It
exhibits comparable or even superior reactivity in many cases, making it a more suitable
choice for larger-scale reactions or those requiring elevated temperatures.

o DFlis a promising newer reagent with reported high thermal stability and effectiveness under
mild conditions. However, the lack of comprehensive, publicly available comparative data
and detailed experimental protocols currently limits its widespread adoption in comparison to
DAST and Deoxo-Fluor.

For researchers and drug development professionals, Deoxo-Fluor represents a favorable
balance of reactivity and safety for general deoxofluorination needs. DAST may still be the
reagent of choice for specific transformations where its high reactivity is essential, provided that
the associated risks can be effectively managed. Further independent studies directly
comparing the performance and safety of DFI against DAST and Deoxo-Fluor under
standardized conditions are warranted to fully assess its potential as a valuable tool in the
fluorination toolbox.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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